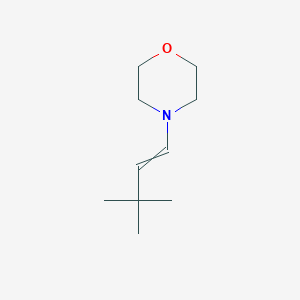
4-(3,3-Dimethylbut-1-en-1-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Dimethylbut-1-en-1-yl)morpholine is a chemical compound with the molecular formula C10H19NO. It is a morpholine derivative, characterized by the presence of a 3,3-dimethylbut-1-en-1-yl group attached to the nitrogen atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylbut-1-en-1-yl)morpholine typically involves the reaction of morpholine with 3,3-dimethylbut-1-ene under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of 3,3-dimethylbut-1-ene . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dimethylbut-1-en-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The morpholine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds .
Scientific Research Applications
4-(3,3-Dimethylbut-1-en-1-yl)morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethylbut-1-en-1-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,3-Dimethylbut-1-en-2-yl)morpholine
- 4-(3,3-Dimethylbut-1-en-1-yl)benzonitrile
- 4-(3,3-Dimethylbut-1-en-2-yl)phenol
Uniqueness
4-(3,3-Dimethylbut-1-en-1-yl)morpholine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
87975-01-7 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
4-(3,3-dimethylbut-1-enyl)morpholine |
InChI |
InChI=1S/C10H19NO/c1-10(2,3)4-5-11-6-8-12-9-7-11/h4-5H,6-9H2,1-3H3 |
InChI Key |
FISWWVHFOFXEDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=CN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



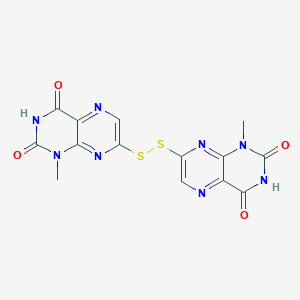
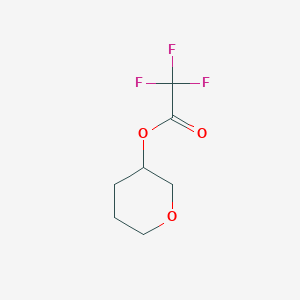
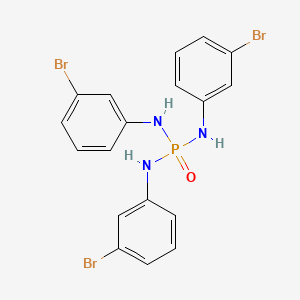
![2-[(4-Methoxyanilino)methyl]cyclohexan-1-one](/img/structure/B14381952.png)
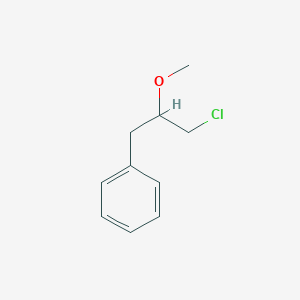
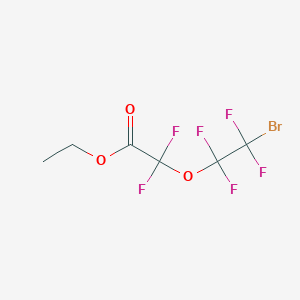
![5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane](/img/structure/B14381965.png)
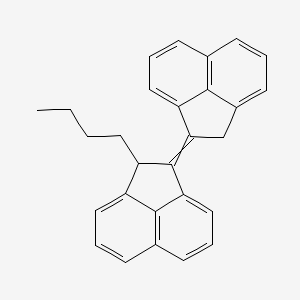
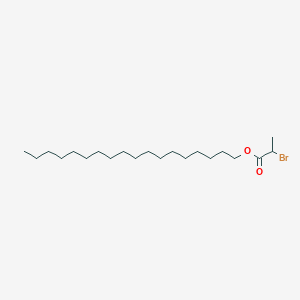
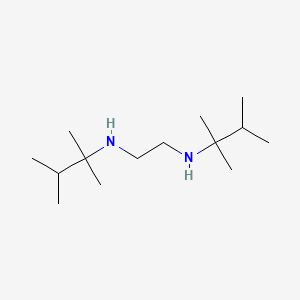

![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)

